1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 241.67 g/mol. This compound features a chlorinated pyrimidine ring at the 6-position and a piperidine ring with a carboxylic acid functional group at the 4-position. It is primarily utilized in medicinal chemistry and organic synthesis, where it serves as an important building block for various pharmaceutical compounds and research applications .
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity. Commonly, reactions are performed in solvents like dimethylformamide or dichloromethane, and monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16)C1CN(CCC1C(=O)O)C2=CC(=NC=N2)ClThe compound has a CAS number of 939986-75-1, which is used for its identification in chemical databases. Its canonical structure features a piperidine ring attached to a pyrimidine moiety, with specific functional groups that dictate its reactivity and interactions .
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid can undergo several chemical transformations:
Reagents commonly used in these transformations include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles depending on the desired substitution .
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid typically exhibits the following physical properties:
Key chemical properties include:
Relevant data from experimental analyses indicate that the compound maintains structural integrity under various pH conditions but may undergo degradation when exposed to extreme conditions .
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its significance within the field of chemistry.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1